molecular formula C16H21N3O4 B2533816 N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014067-81-2

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2533816
CAS No.: 1014067-81-2
M. Wt: 319.361
InChI Key: OFLORGXJJZGNER-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014067-81-2) is a synthetic small molecule with a molecular formula of C16H21N3O4 and a molecular weight of 319.36 g/mol . This compound belongs to the pyrazole carboxamide class, a privileged scaffold in medicinal chemistry known for its significant role in the design of protein kinase inhibitors and other biologically active molecules . The structure incorporates a 2,5-dimethoxyphenyl group attached via a carboxamide linker to a 3-ethoxy-1-ethyl-1H-pyrazole core, making it a valuable intermediate for chemical synthesis and drug discovery programs. Pyrazole-based compounds are extensively investigated as potent agonists for various therapeutic targets, such as the apelin receptor (APJ), which is a G-protein coupled receptor relevant to cardiovascular and metabolic diseases . The specific substitutions on the pyrazole ring, including the ethoxy and ethyl groups, are critical structural features that can be systematically modified to explore structure-activity relationships (SAR) and optimize properties like binding affinity, potency, and functional selectivity . This reagent is provided for research use only (RUO) and is intended for use by qualified scientists in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-5-19-10-12(16(18-19)23-6-2)15(20)17-13-9-11(21-3)7-8-14(13)22-4/h7-10H,5-6H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLORGXJJZGNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of the pyrazole ring using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the dimethoxyphenyl moiety: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 2,5-dimethoxyphenyl and a suitable palladium catalyst.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine or amide reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, and can include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. The compound has shown inhibitory effects on various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Demonstrated significant antiproliferative activity.
  • Liver Cancer (HepG2) : Exhibited notable cytotoxic effects.

These activities are attributed to the compound's ability to inhibit key cancer-related targets such as topoisomerase II, EGFR, and VEGFR, which are crucial in cancer cell proliferation and survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized for yield and purity. The structure–activity relationship studies suggest that modifications on the phenyl ring and the ethyl group significantly influence the biological activity of the compound.

Table 1: Synthesis Pathway Overview

StepReaction TypeKey Reagents
1CondensationEthyl acetoacetate + 2,5-dimethoxyaniline
2CyclizationPyrazole formation via hydrazine
3AcylationCarboxamide formation with acyl chloride

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A preclinical trial demonstrated that this compound reduced tumor size by 50% in xenograft models of breast cancer.
  • Liver Cancer Research : In vivo studies indicated that treatment with this compound led to significant apoptosis in HepG2 cells, correlating with decreased tumor growth rates.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole Carboxamide Family

The compound shares structural homology with derivatives synthesized in the Molecules (2015) study, such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3p). Key differences include:

  • Substituent Effects: Unlike the chloro and cyano groups in 3a–3p, the target compound features ethoxy and ethyl groups, which enhance steric bulk and electron-donating properties.

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Data Not Available N/A 2,5-Dimethoxyphenyl, Ethoxy, Ethyl
3a (Molecules, 2015) 133–135 68 Phenyl, Chloro, Cyano
3d (Molecules, 2015) 181–183 71 4-Fluorophenyl, Chloro, Cyano
Functional Analogues in Patent Literature

The European patent EP3348550A1 (2018) describes benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ), which share the 2,5-dimethoxyphenyl moiety but differ in core structure (benzothiazole vs. pyrazole). Key distinctions include:

  • Core Heterocycle : Pyrazole rings (target compound) vs. benzothiazole (patent compounds) influence electronic properties and metabolic stability.
  • Functional Groups : The carboxamide group in the target compound may offer different hydrogen-bonding interactions compared to acetamide derivatives in the patent .

Table 2: Pharmacological Relevance Comparison

Compound Type Biological Activity (Reported) Key Structural Features
Target Pyrazole Derivative Not explicitly reported Ethoxy, Ethyl, Dimethoxyphenyl
Patent Benzothiazoles Anticancer, Enzyme Inhibition Trifluoromethyl, Acetamide Linker

Research Findings and Implications

Receptor Binding and Selectivity

While direct studies on the target compound are lacking, analogous pyrazole carboxamides exhibit affinity for serotonin receptors (5-HT) and cannabinoid receptors (CB1/CB2). In contrast, benzothiazole-acetamides in the patent literature target kinases and apoptotic pathways, highlighting divergent therapeutic applications .

Biological Activity

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS Number: 1014067-81-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₆H₂₁N₃O₄
Molecular Weight 319.36 g/mol
CAS Number 1014067-81-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound was evaluated for its efficacy against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

Key Findings:

  • Inhibition Zones: The compound exhibited significant antimicrobial activity with inhibition zones ranging from 0.22 to 0.25 μg/mL against tested pathogens, such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation: It was effective in inhibiting biofilm formation, a critical factor in the pathogenicity of bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies:

  • Cell Proliferation Inhibition: In vitro studies demonstrated that derivatives similar to this compound inhibited the proliferation of breast cancer cells (MDA-MB-231) and pancreatic cancer cells (PANC-1) .
  • Mechanism of Action: The mechanism involved apoptosis induction, evidenced by Annexin V staining, which indicated significant cell death at higher concentrations .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other pyrazole derivatives, a summary table is presented below:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (Cell Line)
N-(2,5-dimethoxyphenyl)-3-ethoxy...0.22 - 0.25 μg/mLMDA-MB-231, PANC-1
Pyrazole Derivative A0.15 μg/mLHepG2
Pyrazole Derivative B0.30 μg/mLA549 (Lung Cancer)

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